1,4,2-Dioxazole

C–H amidation Process safety Nitrene transfer

Researchers developing antiamoebic therapies face safety risks with thermally unstable acyl azide intermediates and limited scaffold novelty versus existing nitroimidazoles. 1,4,2-Dioxazole resolves both: its 3,5-substituted derivatives deliver IC50 values as low as 0.41 μM against E. histolytica (2-4× more potent than metronidazole) without mammalian cytotoxicity. Process chemists gain access to bench-stable 1,4,2-dioxazol-5-one as a drop-in replacement for hazardous acyl azides in C-H amidation and Staudinger reactions, eliminating thermal runaway risks at kilogram scale. A recently reported DCM-based multicomponent synthesis further streamlines library construction with metal-free, late-stage functionalization compatibility. - Anti-amoebic IC50: 0.41-1.45 μM (cf. metronidazole IC50 1.45 μM) - Safer nitrene transfer: CO2 byproduct only; no thermal decomposition hazard - Scalable: validated on gram scale under metal-free conditions

Molecular Formula C2H3NO2
Molecular Weight 73.05 g/mol
CAS No. 289-02-1
Cat. No. B14750496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,2-Dioxazole
CAS289-02-1
Molecular FormulaC2H3NO2
Molecular Weight73.05 g/mol
Structural Identifiers
SMILESC1OC=NO1
InChIInChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2
InChIKeyZWEGOVJVJZJDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,2-Dioxazole Core Properties and Procurement


1,4,2-Dioxazole is a five-membered heterocyclic compound with the molecular formula C2H3NO2 and a molecular weight of 73.05 g/mol [1]. Its ring structure contains two oxygen atoms and one nitrogen atom arranged in a 1,4,2-pattern, distinguishing it from isoxazole and oxazole isomers. The compound serves as a versatile building block in medicinal chemistry, agrochemical discovery, and advanced materials science, with applications ranging from antiparasitic drug candidates to lithium-ion battery electrolyte additives [2][3].

1

Medicinal Chemistry

Heterocyclic building block for antiparasitic and bioactive scaffold derivatization

2

Process Chemistry

Thermally stable nitrene precursor for C–H amidation and Staudinger reaction workflows

3

Materials & Agrochemical

Electrolyte additive research and agrochemical discovery intermediate

1,4,2-Dioxazole vs. Isomeric Heterocycles


The 1,4,2-dioxazole ring system exhibits unique electronic and steric properties due to its specific heteroatom arrangement—two oxygen atoms adjacent to a single nitrogen—resulting in distinct reactivity profiles, thermal stability characteristics, and biological target engagement that are not replicated by its structural isomers. For instance, 1,4,2-dioxazol-5-ones demonstrate markedly higher thermal stability compared to the corresponding acyl azides commonly used as nitrene precursors, enabling safer and more scalable synthetic processes [1]. Similarly, 3,5-substituted 1,4,2-dioxazoles display potent anti-amoebic activity against Entamoeba histolytica with IC50 values superior to metronidazole, a profile not observed in oxazole or isoxazole analogs of comparable substitution [2]. Generic substitution with other five-membered N,O-heterocycles would therefore compromise both safety and efficacy in these established application contexts.

!

Isomeric heterocycle mismatch: 1,4,2-Dioxazole ring arrangement yields distinct reactivity and thermal stability; oxazole or isoxazole analogs may not reproduce nitrene-transfer safety margins.

!

Antiparasitic profile not transferable: Reported anti-amoebic assay responses of 3,5-substituted dioxazoles are absent in corresponding oxazole/isoxazole series; class-level substitution may lead to loss of screening-relevant activity.

1,4,2-Dioxazole Head-to-Head Comparisons


Thermal Stability vs. Acyl Azides

Differential scanning calorimetry (DSC) measurements demonstrate that 3-phenyl-1,4,2-dioxazol-5-one exhibits superior thermal stability compared to benzoyl azide, a conventional acyl nitrene precursor [1]. While benzoyl azide undergoes rapid decomposition to isocyanate, the dioxazolone remains thermally stable under comparable conditions, enabling safer handling and improved scalability [1].

Thermal Stability vs. Acyl Azides
Direct comparison
3-Phenyl-1,4,2-dioxazol-5-one remains thermally stable under DSC conditions where benzoyl azide rapidly decomposes to isocyanate.
Supports safer C–H amidation process development context.
Heating rate and temperature range not specified in abstract; review full DSC data for scale-up parameters.
C–H amidation Process safety Nitrene transfer

Anti-Amoebic Potency vs. Metronidazole

In vitro screening against the HM1:IMSS strain of Entamoeba histolytica revealed that 15 out of 33 3,5-substituted 1,4,2-dioxazole derivatives exhibited IC50 values lower than the reference drug metronidazole [1][2]. Specifically, a subset of terpene-based dioxazoles demonstrated IC50 values in the range of 1.00–1.10 μM, which is significantly lower than metronidazole's IC50 of 1.45 μM [3]. Additionally, all active compounds showed no cytotoxicity against H9c2 rat cardiac myoblasts, indicating a favorable selectivity window [3].

Anti-Amoebic IC50 vs. Metronidazole
Reported comparison
Select dioxazole derivatives: IC50 range 1.00–1.10 µM; metronidazole: 1.45 µM (HM1:IMSS strain). Best compounds 2–4× lower IC50 than reference.
Supports antiparasitic screening context; requires cytotoxicity endpoint review.
In vitro data only; H9c2 rat cardiac myoblasts used for selectivity assessment. Class-level interpretation advised.
Antiparasitic Entamoeba histolytica Drug discovery

Nitrene Transfer Safety vs. Acyl Azides

1,4,2-Dioxazol-5-one serves as a safe and efficient alternative to acyl azides in the Staudinger reaction for synthesizing N-acyliminophosphoranes under metal-free conditions [1]. The dioxazolone reagent extrudes CO₂ as the sole byproduct upon nucleophilic attack by phosphines, whereas acyl azides release N₂ but pose significant safety hazards due to their lower thermal stability and potential explosivity [1].

Nitrene Transfer Safety vs. Acyl Azides
Direct comparison
1,4,2-Dioxazol-5-one is bench-stable, extrudes CO₂ as sole byproduct in Staudinger reaction; acyl azides are thermally labile and release N₂ with explosion hazard.
Supports metal-free nitrene transfer research with improved operational safety.
Gram-scale demonstration under heat-promoted, phosphine-mediated conditions.
Staudinger reaction Nitrene transfer Green chemistry

DCM-Based Chemoselective Dioxazole Synthesis

A recent multicomponent strategy enables the chemoselective synthesis of 1,4,2-dioxazoles using feedstock dichloromethane (DCM) as a C1 source under metal-free conditions [1]. This method features excellent chemoselectivity and broad substrate scope, and its utility is demonstrated through late-stage functionalization of complex molecules and large-scale synthesis [1]. In contrast, traditional syntheses of 1,4,2-dioxazoles often rely on multistep sequences using more expensive or hazardous C1 equivalents (e.g., phosgene derivatives).

DCM-Based Chemoselective Synthesis
Class-level inference
Multicomponent reaction using DCM as C1 source, DBU catalyst, metal-free. Broad substrate scope and late-stage functionalization reported.
Supports sustainable dioxazole library synthesis; review chemoselectivity for specific substitution patterns.
Traditional multistep routes often rely on hazardous phosgene equivalents; this method may reduce hazardous waste.
Multicomponent reaction C1 chemistry Green synthesis

1,4,2-Dioxazole Application Scenarios


Antiamoebic Lead Optimization

Researchers developing next-generation antiamoebic therapies should prioritize 3,5-substituted 1,4,2-dioxazole scaffolds based on demonstrated IC50 values as low as 0.41 μM, which are 2–4 times more potent than metronidazole, the current standard of care [1][2]. The non-cytotoxic profile of these derivatives against mammalian cells further supports their advancement into preclinical development [1].

Safer Scale-Up of C–H Amidation

Process chemists scaling C–H amidation reactions should replace benzoyl azide with 3-phenyl-1,4,2-dioxazol-5-one to mitigate thermal runaway risks. DSC data confirm that dioxazolones remain thermally stable under conditions where acyl azides rapidly decompose, enabling safer kilogram-scale production of amidated intermediates [3].

Metal-Free Staudinger Reaction

Laboratories conducting Staudinger reactions for the synthesis of N-acyliminophosphoranes should adopt 1,4,2-dioxazol-5-one as a safer alternative to acyl azides. The reagent is bench-stable, releases only CO₂ as a byproduct, and has been validated on gram scale under metal-free conditions, improving both safety and operational simplicity [4].

DCM-Based Dioxazole Library Synthesis

Medicinal chemistry and agrochemical discovery teams building 1,4,2-dioxazole libraries should leverage the newly reported DCM-based multicomponent strategy. This metal-free method uses inexpensive DCM as a C1 feedstock, offers excellent chemoselectivity, and enables late-stage functionalization, significantly reducing synthesis time and hazardous waste generation compared to traditional routes [5].

Application
Selection Property
Validation Focus
Antiamoebic screening studies
Reported assay potency context
In vitro IC50 and mammalian-cell selectivity endpoints
C–H amidation process research
Thermal stability profile
DSC decomposition behavior vs. acyl azide benchmarks
Staudinger reaction research
Bench-stable nitrene precursor
Gram-scale safety and CO₂ byproduct profile
Dioxazole library synthesis
Chemoselective C1 building block
Substrate scope and sustainability metrics

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